Zinc di(2-ethylhexyl)dithiocarbamate

Description

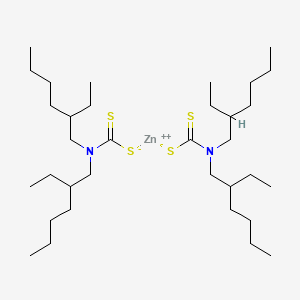

Zinc di(2-ethylhexyl)dithiocarbamate (Zn(DEHDTC)₂) is a coordination complex where zinc(II) ions are chelated by two 2-ethylhexyl dithiocarbamate ligands. Dithiocarbamates are characterized by their –S₂CNR₂ backbone, which binds metals via bidentate sulfur coordination, resulting in tetrahedral or distorted tetrahedral geometries for zinc complexes . The bulky 2-ethylhexyl substituents influence the compound’s structural dynamics, solubility, and reactivity. Zn(DEHDTC)₂ is primarily used as a lubricant additive, vulcanization accelerator, and precursor for nanomaterials due to its thermal stability and sulfur-rich coordination environment .

Properties

CAS No. |

53423-98-6 |

|---|---|

Molecular Formula |

C34H68N2S4Zn |

Molecular Weight |

698.6 g/mol |

IUPAC Name |

zinc;N,N-bis(2-ethylhexyl)carbamodithioate |

InChI |

InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

MFVIAPAPXRRSKP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with the reaction of 2-ethylhexylamine, carbon disulfide ($$ \text{CS}2 $$), and a zinc salt (typically $$ \text{ZnSO}4 $$ or $$ \text{Zn(OAc)}_2 $$) in aqueous or hydroalcoholic media. The general steps are:

- Formation of Sodium 2-Ethylhexyldithiocarbamate :

$$

\text{C}8\text{H}{17}\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}[S2CN(C8H{17})2] + \text{H}_2\text{O}

$$ - Precipitation of Zinc Complex :

$$

2\text{Na}[S2CN(C8H{17})2] + \text{ZnSO}4 \rightarrow \text{Zn}[S2CN(C8H{17})2]2 + \text{Na}2\text{SO}4

$$

Key Parameters

Outcomes

- Yield : 85–99%.

- Purity : ≥96% when using $$ \text{ZnSO}_4 $$, avoiding chloride contaminants.

- Particle Size : 60–150 μm via controlled precipitation.

Zinc-Amine Complexation Method

Procedure

This method involves pre-forming a zinc-2-ethylhexylamine complex before ligand addition:

- Complex Formation :

$$

\text{ZnSO}4 + 2\text{C}8\text{H}{17}\text{NH}2 \rightarrow [\text{Zn}(\text{C}8\text{H}{17}\text{NH}2)2]\text{SO}_4

$$ - Ligand Incorporation :

$$

[\text{Zn}(\text{C}8\text{H}{17}\text{NH}2)2]\text{SO}4 + 2\text{CS}2 + 2\text{NaOH} \rightarrow \text{Zn}[S2CN(C8H{17})2]2 + \text{Na}2\text{SO}4 + 2\text{H}2\text{O}

$$

Advantages

- Particle Size Control : Yields larger crystals (100 μm vs. 5 μm in direct methods).

- Filterability : Reduced processing time due to coarse precipitates.

Solvent-Mediated Synthesis

Hydroalcoholic Systems

Using ethanol/water mixtures (1:1 v/v) enhances ligand solubility and reaction kinetics.

Non-Aqueous Systems

- Dodecylamine/Hexane : Produces nanoparticles (2–5 nm) for catalytic applications.

- Recrystallization in DMSO : Modifies coordination geometry (e.g., trigonal bipyramidal Zn centers).

pH-Controlled Synthesis

Maintaining pH 5.5–7.5 via buffered solutions (e.g., phosphate) prevents hydrolysis and ensures stoichiometric product formation. Acidic conditions (<5) lead to residual amine impurities (>10%), while alkaline conditions (>8) promote ligand oxidation.

Characterization Techniques

Spectroscopic Analysis

Crystallography

Particle Size Analysis

- TEM : Quantum dots (1.98–5.49 nm) in amine-capped syntheses.

- XRD : Hexagonal wurtzite (ZnS) or acanthite (Ag$$_2$$S) phases.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Particle Size | Key Advantage |

|---|---|---|---|---|

| Direct Precipitation | 85–99 | 96–98 | 60–150 μm | Scalability |

| Zinc-Amine Complexation | 98–99 | 97–99 | 100–200 μm | Improved filterability |

| Solvent-Mediated | 90–95 | 95–97 | 2–15 nm | Nanomaterial suitability |

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:

Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.

Substitution: Dithiocarbamates are readily S-alkylated, forming S-alkyl thiocarbamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Alkyl halides are commonly used for S-alkylation reactions.

Major Products:

Oxidation: Thiuram disulfides.

Substitution: S-alkyl thiocarbamates.

Scientific Research Applications

Zinc di(2-ethylhexyl)dithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .

Comparison with Similar Compounds

Zinc Diethyldithiocarbamate (ZDEC, Zn(DEDTC)₂)

- Structure and Coordination: ZDEC adopts a monomeric tetrahedral geometry with smaller ethyl substituents, favoring higher crystallinity compared to bulkier analogs .

- Applications : Widely used in rubber vulcanization and as an antimicrobial agent. However, ZDEC is a potent dermatological sensitizer, limiting its biomedical use .

- Thermal Stability : Decomposes at ~200°C, releasing sulfur species critical for vulcanization but less stable than Zn(DEHDTC)₂ under oxidative conditions .

Zinc Dibutyldithiocarbamate (Zn(DBDTC)₂)

- Structure and Coordination: Forms monomeric or dimeric structures depending on synthesis conditions. Butyl groups enhance solubility in nonpolar matrices compared to ZDEC .

- Applications : Effective in rubber acceleration and antifouling coatings. Synergistic with Zn(DEHDTC)₂ in lubricants but exhibits moderate volatility .

- Thermal Stability : Higher decomposition temperature (~220°C) than ZDEC due to longer alkyl chains .

Zinc Diisononyldithiocarbamate (Zn(DINDTC)₂)

Comparative Data Table: Zinc Dithiocarbamates

Comparison with Other Metal Dithiocarbamates

Nickel Dithiocarbamates

Nickel(II) dithiocarbamates (e.g., Ni(DEHDTC)₂) often adopt square-planar geometries, contrasting with zinc’s tetrahedral coordination. These complexes exhibit catalytic and photocatalytic properties but are less thermally stable than zinc analogs. Nickel derivatives are also explored for anticancer applications but face toxicity concerns .

Copper Dithiocarbamates

Copper dithiocarbamates (e.g., Cu(DEDTC)₂) show redox activity, enabling applications in proteasome inhibition and apoptosis induction in cancer cells. Their mechanism differs from zinc analogs, relying on copper’s Fenton-like reactivity to generate oxidative stress .

Research Findings and Key Studies

- Structural Dynamics : Bulky substituents (e.g., 2-ethylhexyl) in Zn(DEHDTC)₂ promote dimerization under solid-state conditions, enhancing thermal stability compared to smaller alkyl derivatives .

- Lubricant Additives : Zn(DEHDTC)₂ undergoes ligand exchange with molybdenum dithiocarbamates at 160°C, forming hybrid complexes that improve wear resistance .

- Antifouling Synergy : Zn(DEHDTC)₂ combined with zwitterionic phosphorylcholine derivatives reduces protein adsorption on surfaces more effectively than diazonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.